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Compound of Interest

Compound Name: Mirodenafil dihydrochloride

Cat. No.: B609054 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Mirodenafil is a potent and selective second-generation phosphodiesterase type 5 (PDE5)

inhibitor.[1] Developed by SK Chemicals, it is approved in South Korea for the treatment of

erectile dysfunction and is also under investigation for other therapeutic applications, including

Alzheimer's disease.[1][2] This technical guide provides a comprehensive overview of the

chemical structure, properties, mechanism of action, and key experimental data related to

Mirodenafil dihydrochloride.

Chemical Structure and Properties
Mirodenafil dihydrochloride is the hydrochloride salt of Mirodenafil. Its chemical structure is

characterized by a pyrrolopyrimidinone core, similar to other PDE5 inhibitors like sildenafil.[3]
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Identifier Value

IUPAC Name

5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-

yl]sulfonyl-2-propoxyphenyl]-7-propyl-3H-

pyrrolo[3,2-d]pyrimidin-4-one;dihydrochloride[4]

[5]

CAS Number 862189-96-6[4][6]

Molecular Formula C₂₆H₃₉Cl₂N₅O₅S[6]

Molecular Weight 604.6 g/mol [6]

InChI Key CKPHITUXXABKDL-UHFFFAOYSA-N

SMILES

CCCC1=CN(C2=C1N=C(NC2=O)C3=C(C=CC(

=C3)S(=O)

(=O)N4CCN(CC4)CCO)OCCC)CC.Cl.Cl[5][6]

Physicochemical Properties

While specific experimental data for the melting point and pKa of Mirodenafil dihydrochloride
are not readily available in the reviewed literature, the following solubility information has been

reported:

Solvent Solubility

Water 1 mg/mL[7]

Ethanol 13 mg/mL[7]

DMSO ≥ 100 mg/mL[7][8]

DMSO:PBS (pH 7.2) (1:9) Approximately 0.1 mg/mL[9]

Mechanism of Action: PDE5 Inhibition
Mirodenafil is a highly selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme

primarily found in the smooth muscle of the corpus cavernosum of the penis and the pulmonary
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vasculature.[10][11] PDE5 is responsible for the degradation of cyclic guanosine

monophosphate (cGMP).[10][11]

The mechanism of action for achieving penile erection involves the release of nitric oxide (NO)

in the corpus cavernosum during sexual stimulation. NO activates the enzyme guanylate

cyclase, which in turn increases the levels of cGMP.[10][11] Elevated cGMP leads to smooth

muscle relaxation, allowing for increased blood flow into the penis, resulting in an erection.[10]

[11]

By inhibiting PDE5, Mirodenafil prevents the breakdown of cGMP, thereby enhancing and

prolonging the pro-erectile effects of NO.[10][11] Mirodenafil exhibits a high affinity and

selectivity for PDE5.[1]
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Figure 1. Signaling pathway of Mirodenafil's mechanism of action.

Pharmacokinetics
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The pharmacokinetic profile of Mirodenafil has been evaluated in both preclinical and clinical

studies.

Pharmacokinetic Parameters in Humans (Oral Administration)

Parameter Value (Mean ± SD) Reference

Dose 100 mg [4]

Cmax 331.13 ± 32.69 ng/mL [4]

tmax 1.57 ± 0.29 h [4]

AUC₀-₂₄ 883.29 ± 104.09 ng·h/mL [4]

AUC₀-∞ 976.48 ± 108.81 ng·h/mL [4]

Half-life (t½) 1.81 ± 0.17 h [4]

Pharmacokinetic Parameters in Rats (Oral Administration)

Parameter 10 mg/kg 20 mg/kg 40 mg/kg 50 mg/kg Reference

Cmax

(ng/mL)
- - 2728 - [6]

tmax (h) - - 1.0 - [6]

AUC

(ng·h/mL)
- - - -

Oral

Bioavailability

(%)

24.1 30.1 43.4 - [6]

Efficacy and Safety
Clinical trials have demonstrated the efficacy and safety of Mirodenafil for the treatment of

erectile dysfunction.

Summary of a Phase III Clinical Trial for Erectile Dysfunction
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Parameter
Mirodenafil (50
mg)

Mirodenafil
(100 mg)

Placebo Reference

Number of

Subjects
75 74 74

Primary Efficacy

Endpoint

Significant

improvement in

IIEF Q3 & Q4

scores

(p<0.0001)

Significant

improvement in

IIEF Q3 & Q4

scores

(p<0.0001)

-

Secondary

Efficacy

Endpoints

Significant

improvement in

all IIEF domains,

SEP2, SEP3,

and GAQ

Significant

improvement in

all IIEF domains,

SEP2, SEP3,

and GAQ

-

Common

Adverse Events

Mild and

transient

Mild and

transient
-

Experimental Protocols
PDE5 Inhibition Assay (General Protocol)
This protocol is a generalized procedure for determining the inhibitory activity of a compound

against PDE5, based on common methodologies.
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Figure 2. General workflow for a PDE5 inhibition assay.
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Detailed Methodology:

Reagent Preparation:

Assay Buffer: Typically a Tris-HCl buffer at a physiological pH (e.g., 7.5) containing MgCl₂.

PDE5 Enzyme: Recombinant human PDE5 is used at a concentration that yields a linear

reaction rate.

cGMP Substrate: Prepared in the assay buffer at a concentration around the Km value for

PDE5.

Test Compound: Mirodenafil dihydrochloride is dissolved in a suitable solvent (e.g.,

DMSO) and serially diluted.

Assay Procedure:

In a microplate, the PDE5 enzyme is pre-incubated with various concentrations of

Mirodenafil or vehicle control for a specified time at a controlled temperature (e.g., 37°C).

The enzymatic reaction is initiated by the addition of the cGMP substrate.

The reaction is allowed to proceed for a fixed time and then terminated, often by the

addition of a stop solution (e.g., perchloric acid).

Detection of Product:

The amount of GMP produced is quantified. This can be achieved using various methods,

including:

LC-MS/MS: A highly sensitive and specific method to directly measure GMP and

remaining cGMP.

Coupled Enzyme Assays: The GMP produced is converted to another detectable

product. For instance, alkaline phosphatase can be used to convert GMP to guanosine

and inorganic phosphate, with the latter being detected colorimetrically.

Data Analysis:
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The percentage of PDE5 inhibition for each concentration of Mirodenafil is calculated

relative to the vehicle control.

The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is

determined by fitting the dose-response data to a suitable model.

Clinical Trial Protocol for Erectile Dysfunction
(Representative Example)
This represents a typical design for a clinical trial evaluating the efficacy and safety of

Mirodenafil for erectile dysfunction.
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Figure 3. Workflow of a typical clinical trial for Mirodenafil in erectile dysfunction.
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Detailed Methodology:

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group,

fixed-dose study.

Participants: Males with a clinical diagnosis of erectile dysfunction of various etiologies.

Inclusion Criteria (Example):

Age ≥ 18 years.

History of erectile dysfunction for at least 6 months.

In a stable sexual relationship.

Exclusion Criteria (Example):

History of major cardiovascular events.

Uncontrolled diabetes or hypertension.

Use of nitrates or other contraindicated medications.

Intervention:

Patients are randomized to receive a fixed dose of Mirodenafil (e.g., 50 mg or 100 mg) or

a matching placebo, taken as needed before sexual activity for a specified duration (e.g.,

12 weeks).

Outcome Measures:

Primary Efficacy: Change from baseline in the International Index of Erectile Function

(IIEF) erectile function domain score.

Secondary Efficacy:

Sexual Encounter Profile (SEP) questions 2 (successful penetration) and 3 (successful

intercourse).
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Global Assessment Question (GAQ) ("Has the treatment improved your erections?").

Safety: Monitoring of adverse events, vital signs, and laboratory parameters.

Preclinical Study Protocol in an Alzheimer's Disease
Model (Representative Example)
This outlines a typical experimental design for investigating the effects of Mirodenafil in a

transgenic mouse model of Alzheimer's disease.
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Figure 4. Workflow of a preclinical study of Mirodenafil in an Alzheimer's disease model.
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Detailed Methodology:

Animal Model: APP-C105 transgenic mice, which overexpress a C-terminal fragment of the

amyloid precursor protein, are used as a model for Alzheimer's disease pathology.[12]

Drug Administration: Mirodenafil is dissolved in a suitable vehicle (e.g., distilled water) and

administered orally or via intraperitoneal injection at a specific dose (e.g., 4 mg/kg) daily for a

defined period (e.g., 4 weeks).[5][12] The control group receives the vehicle alone.

Behavioral Assessment:

Morris Water Maze: To assess spatial learning and memory. Mice are trained to find a

hidden platform in a pool of water, and escape latency and time spent in the target

quadrant are measured.[12]

Passive Avoidance Test: To evaluate fear-conditioned learning and memory.

Histological and Biochemical Analysis:

Following the behavioral tests, mice are euthanized, and brain tissue is collected.

Immunohistochemistry/Western Blotting: Brain sections or homogenates are analyzed for

markers of Alzheimer's disease pathology, such as amyloid-beta (Aβ) plaques and

hyperphosphorylated tau.[5][12]

Analysis of Signaling Pathways: The effects of Mirodenafil on relevant signaling pathways,

such as the cGMP/PKG/CREB pathway, are investigated.[12]

Conclusion
Mirodenafil dihydrochloride is a well-characterized PDE5 inhibitor with proven efficacy and a

favorable safety profile for the treatment of erectile dysfunction. Its high selectivity for PDE5

suggests a reduced potential for off-target effects. The ongoing research into its therapeutic

potential for neurodegenerative diseases like Alzheimer's highlights its multifaceted

pharmacological profile. This technical guide provides a foundational understanding of

Mirodenafil dihydrochloride for researchers and professionals in the field of drug
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development. Further investigation into its physicochemical properties and detailed

experimental validation will continue to enhance our knowledge of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b609054#mirodenafil-dihydrochloride-chemical-
structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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